N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound notable for its diverse structural components, which include a triazole ring, a pyridine ring, and a dimethylphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. Its molecular formula is with a molecular weight of approximately 367.47 g/mol .
This compound falls under the category of heterocyclic compounds, specifically those containing sulfur and nitrogen in their structures. It is classified as an acetamide derivative due to the presence of the acetamide functional group. The compound has been studied for its possible applications in pharmacology, particularly in the development of antifungal and antimicrobial agents.
The synthesis of N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves several key steps:
Industrial production may utilize continuous flow reactors to enhance efficiency and yield during synthesis.
The molecular structure of N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be represented by the following data:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 367.47 g/mol |
IUPAC Name | N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
InChI Key | QDWUKDCFQVUYBU-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3 |
This structure highlights the presence of multiple functional groups that contribute to its chemical reactivity and biological activity .
N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can participate in several chemical reactions:
Reagents commonly used include:
The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
The mechanism of action for N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific biological targets. The triazole and pyridine rings are known to bind to active sites on enzymes or receptors:
These interactions suggest potential therapeutic effects against various diseases.
The physical properties of N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide include:
Chemical properties include:
Relevant data indicate that these properties influence its behavior in biological systems and potential applications in drug development .
N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific applications:
The ongoing research into this compound suggests that it may play a significant role in developing new therapeutic agents for treating infections and other diseases.
CAS No.: 53-57-6
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0